molecular formula C9H7ClN2O2 B1459568 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- CAS No. 952059-63-1

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

Cat. No. B1459568
M. Wt: 210.62 g/mol
InChI Key: LUKKKDCBUKBNJX-UHFFFAOYSA-N
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Description

“1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-” is a chemical compound. The name suggests it is a derivative of naphthyridinone, which is a type of heterocyclic compound. The “8-chloro-6-methoxy-” indicates that the compound has a chlorine atom and a methoxy group attached at the 8th and 6th positions of the naphthyridinone ring, respectively.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the naphthyridinone ring system, followed by the introduction of the chlorine and methoxy substituents. However, without specific literature or studies, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be based on the naphthyridinone skeleton, with a chlorine atom and a methoxy group at the 8th and 6th positions. The exact 3D conformation would depend on the specific spatial arrangement of these substituents.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chlorine and methoxy groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chlorine and methoxy groups could influence properties such as polarity, solubility, melting point, boiling point, etc.


Safety And Hazards

As with any chemical compound, handling “1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-” would require appropriate safety measures. However, without specific information, it’s hard to comment on the exact safety and hazards associated with this compound.


Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.


properties

IUPAC Name

8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-4-5-6(13)2-3-11-8(5)9(10)12-7/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKKKDCBUKBNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 2
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 3
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1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 4
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 5
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 6
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

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